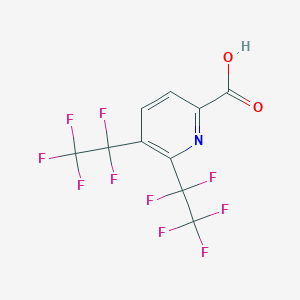
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine (2-CNPDV) is an organonitrogen compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways in the laboratory, from synthesis and purification to biochemical and physiological studies. This article will discuss the synthesis method of 2-CNPDV, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% is used in a wide range of scientific research applications. It can be used as a catalyst in organic synthesis, as a reagent in the preparation of heterocycles, and as a ligand in coordination chemistry. It can also be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% has been used in the study of enzyme inhibition, enzyme kinetics, and enzyme-catalyzed reactions.
Mechanism of Action
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% acts as a ligand in coordination chemistry. It forms a strong bond with metal ions, allowing it to act as a catalyst in a variety of reactions. In addition, 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% can bind to certain enzymes, inhibiting their activity or altering their structure. This can be used to study the mechanisms of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% can inhibit the activity of certain enzymes, including cyclooxygenase, tyrosine kinase, and adenosine triphosphatase. In addition, 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% has been shown to modulate the activity of certain cellular pathways, such as the MAPK and PI3K pathways.
Advantages and Limitations for Lab Experiments
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable and easy to work with. In addition, its high solubility in a variety of solvents makes it a useful reagent for a variety of reactions. However, 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% can be toxic, and care should be taken to avoid exposure to it.
Future Directions
The potential future directions for 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% research are numerous. It could be used to study the mechanisms of enzyme-catalyzed reactions in greater detail, as well as the effects of enzyme inhibition on cellular pathways. In addition, 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% could be used to synthesize new pharmaceuticals and agrochemicals. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Synthesis Methods
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% can be synthesized through a multi-step reaction. The first step involves the condensation of 5-chloro-3-nitropyridine and N,N-dimethylvinylamine in the presence of anhydrous potassium carbonate and acetic acid. This reaction produces 2-(5-chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine as a yellow solid. The second step is the purification of the product through recrystallization from a mixture of methanol and water.
properties
IUPAC Name |
(E)-2-(5-chloro-3-nitropyridin-2-yl)-N,N-dimethylethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-12(2)4-3-8-9(13(14)15)5-7(10)6-11-8/h3-6H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPICDSSHFLEZPZ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

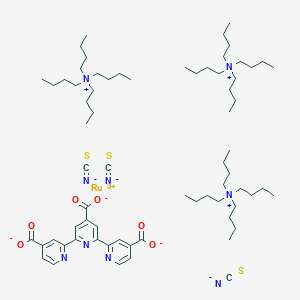

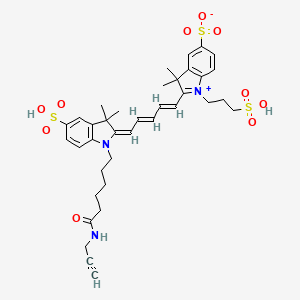
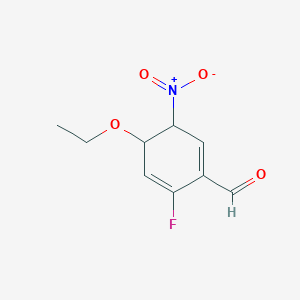
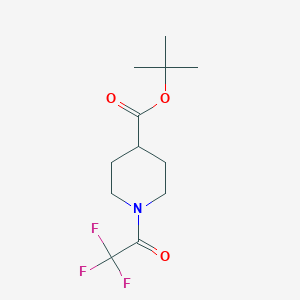
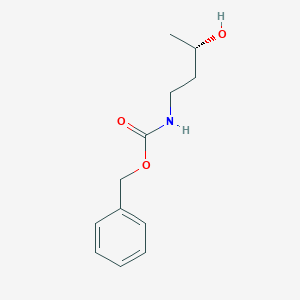
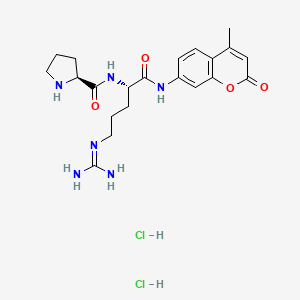
![Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292560.png)
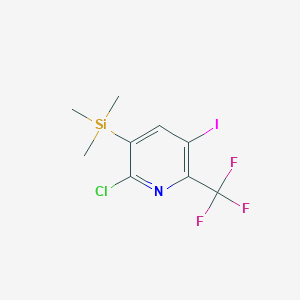
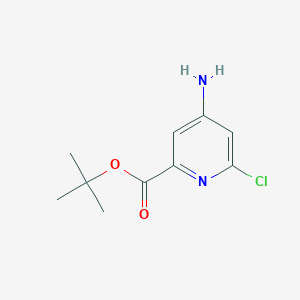


![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)
